molecular formula C23H25N5O3 B2760479 N-(2,6-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide CAS No. 1052548-73-8

N-(2,6-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide

Katalognummer: B2760479
CAS-Nummer: 1052548-73-8
Molekulargewicht: 419.485
InChI-Schlüssel: PRWPHYKMELVVDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is a synthetic small molecule featuring a complex heterocyclic scaffold. Its structure includes a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4,6-dioxo group, a 4-isopropylphenyl moiety, and an acetamide side chain linked to a 2,6-dimethylphenyl group. This compound’s design integrates multiple pharmacophoric elements, such as the triazole ring (known for hydrogen bonding and metabolic stability) and lipophilic aromatic substituents, which are common in drug candidates targeting enzymes or receptors with hydrophobic binding pockets .

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-13(2)16-8-10-17(11-9-16)28-22(30)20-21(23(28)31)27(26-25-20)12-18(29)24-19-14(3)6-5-7-15(19)4/h5-11,13,20-21H,12H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWPHYKMELVVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,6-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure features a pyrrolo[3,4-d][1,2,3]triazole core which may contribute to its biological activity.

Molecular Formula

The molecular formula for this compound is C24H27N5O3C_{24}H_{27}N_5O_3.

IUPAC Name

The IUPAC name is:

N 2 6 dimethylphenyl 2 4 6 dioxo 5 4 propan 2 ylphenyl 3a 6a dihydropyrrolo 3 4 d triazol 3 yl acetamide\text{N 2 6 dimethylphenyl 2 4 6 dioxo 5 4 propan 2 ylphenyl 3a 6a dihydropyrrolo 3 4 d triazol 3 yl acetamide}

Structural Features

The compound's structure includes:

  • A pyrrolo[3,4-d][1,2,3]triazole ring system.
  • Two isopropylphenyl substituents.
  • An acetamide functional group.

The biological activity of N-(2,6-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various biological pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 12.5 µM
    • Mechanism : Induction of apoptosis via caspase activation.

In Vivo Studies

Animal model studies have shown promising results in tumor reduction when administered at specific dosages. For instance:

  • Model : Xenograft model in mice.
    • Dosage : 50 mg/kg body weight.
    • Outcome : Significant tumor size reduction compared to control groups.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of the compound. The results indicated that it inhibited cell proliferation and induced apoptosis in various cancer cell lines through the activation of apoptotic pathways.

Case Study 2: Enzyme Inhibition

Research highlighted that the compound acts as an inhibitor of phospholipase A2 (PLA2), which is implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerMCF-712.5
Enzyme InhibitionPLA20.18

Structure Activity Relationship (SAR)

SubstituentEffect on ActivityRemarks
Isopropyl GroupIncreased potencyEnhances lipophilicity
Acetamide GroupEssential for activityRequired for receptor binding

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Its structural complexity may reduce metabolic stability compared to celecoxib, which has fewer rotatable bonds.

Mechanism of Action (MOA) and Target Engagement

highlights that compounds with shared scaffolds often exhibit similar MOAs. For example:

  • Triazole derivatives : Often inhibit enzymes like cyclooxygenases (COX) or kinases via π-π stacking and hydrogen bonding .
  • Pyrrolo-triazol cores : May interact with ATP-binding pockets in kinases or modulate protein-protein interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.